

# InChI key for 7-Bromo-triazolo[1,5-a]pyridin-2-amine

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## Compound of Interest

Compound Name: 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine

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An In-Depth Technical Guide to 7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine

## Authored by: A Senior Application Scientist

This document provides a comprehensive technical overview of 7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This guide details its chemical identity, synthesis, and potential applications, contextualized with insights into its role as a versatile chemical scaffold.

## Introduction and Strategic Importance

7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine belongs to the fused heterocyclic family of triazolopyridines. This class of compounds is structurally related to the well-studied [1]triazolo[1,5-a]pyrimidines, which are recognized as purine isosteres and have demonstrated significant versatility in drug design.[2] The strategic placement of a bromine atom on the pyridine ring and an amine group on the triazole ring makes this molecule a highly valuable building block. The bromine atom serves as a key functional handle for introducing molecular diversity through various cross-coupling reactions, while the amine group offers a site for further derivatization. This guide will elucidate the foundational chemical data, synthesis protocols, and the rationale behind its potential use in discovery pipelines.

## Chemical Identity and Physicochemical Properties

Precise identification is paramount for reproducibility in research. The fundamental identifiers and computed properties of 7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine are summarized below.

**Table 1: Core Compound Identifiers**

Identifier	Value	Source
IUPAC Name	7-bromo-[1]triazolo[1,5-a]pyridin-2-amine	[3]
CAS Number	882521-63-3	[4][5]
InChIKey	DAYYXZOMYRSLBX-UHFFFAOYSA-N	[3]
InChI	1S/C6H5BrN4/c7-4-1-2-11-5(3-4)9-6(8)10-11/h1-3H,(H2,8,10)	[3]
SMILES	<chem>Nc1nc2cc(Br)ccn2n1</chem>	
Molecular Formula	C6H5BrN4	[3][5]
Molecular Weight	213.03 g/mol	[5]
Monoisotopic Mass	211.96976 Da	[3]

**Table 2: Physicochemical Data**

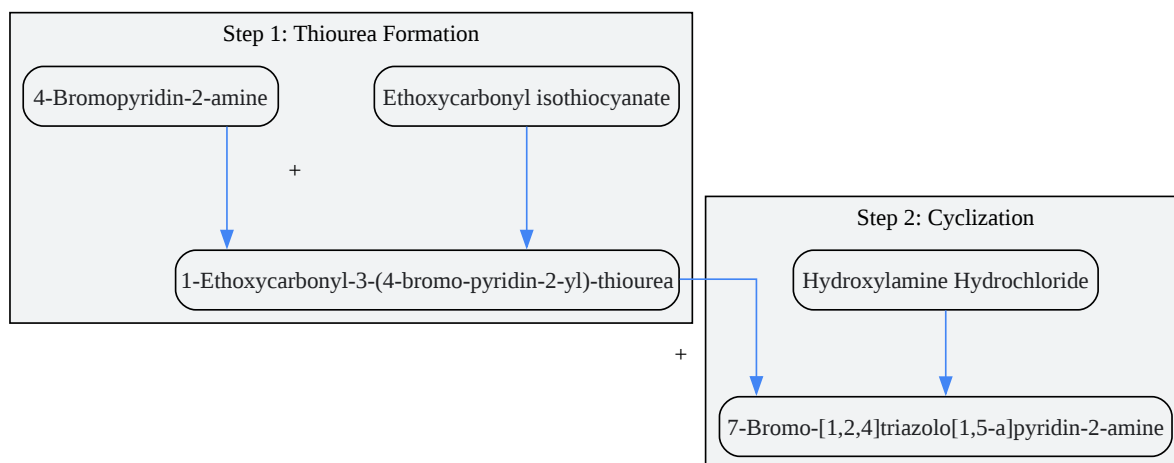
Property	Value	Notes
Physical Form	Solid	
Melting Point	190-192°C	[4]
Predicted XlogP	1.1	A measure of lipophilicity.[3]
Storage Class	11 - Combustible Solids	

## Synthesis and Purification Protocol

The synthesis of 7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine can be achieved from the commercially available 4-bromopyridin-2-amine. The described pathway involves the formation

of a thiourea intermediate, followed by cyclization with hydroxylamine.[4]

## Diagram 1: Synthetic Workflow



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Caption: Synthetic pathway from 4-bromopyridin-2-amine.

## Step-by-Step Experimental Protocol

This protocol is based on the synthetic route described in the literature.[4]

### Part 1: Synthesis of 1-Ethoxycarbonyl-3-(4-bromo-pyridin-2-yl)-thiourea (Intermediate C)

- To a solution of 4-bromopyridin-2-amine (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous Tetrahydrofuran), add ethoxycarbonyl isothiocyanate (1.1 equivalents).
- Stir the reaction mixture at room temperature for 4-6 hours or until TLC analysis indicates complete consumption of the starting amine.
- Concentrate the reaction mixture under reduced pressure.

- The resulting crude thiourea intermediate can often be used in the next step without further purification. If necessary, purify by silica gel chromatography.

#### Part 2: Synthesis of 7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine (Final Product E)

- Dissolve the crude thiourea intermediate (1 equivalent) in a suitable solvent such as ethanol.
- Add hydroxylamine hydrochloride (2-3 equivalents) to the mixture.
- Heat the reaction mixture to reflux (approximately 78°C for ethanol) for 24 hours.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, remove the solvent by distillation under reduced pressure.
- Add water to the residue and stir for 10-15 minutes to form a suspension.
- Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.
- The resulting product is obtained as a light yellow solid.[4] A reported yield for this process is 87.4%.[4]

## Analytical Characterization

Validation of the compound's identity and purity is critical. Key analytical data points are outlined below.

- **Mass Spectrometry:** The electrospray ionization (ESI) mass spectrum should show peaks corresponding to the protonated molecule ( $[M+H]^+$ ). Due to the natural isotopic abundance of bromine (79Br and 81Br), a characteristic doublet of peaks with approximately equal intensity will be observed at  $m/z = 213.0$  and  $215.0$ . [4]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
  - $^1\text{H}$  NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a broad singlet for the amine ( $-\text{NH}_2$ ) protons.

- $^{13}\text{C}$  NMR: The carbon spectrum will show signals corresponding to the six carbon atoms in the heterocyclic core.
- Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H stretching of the amine group (typically in the  $3300\text{--}3500\text{ cm}^{-1}$  region) and C=N stretching vibrations.

Though Sigma-Aldrich notes that they do not collect analytical data for this specific product, these standard techniques are essential for any researcher synthesizing or using this compound to confirm its identity and purity.

## Applications in Drug Discovery and Chemical Biology

The true value of 7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine lies in its potential as a scaffold and intermediate in the synthesis of larger, more complex molecules for drug discovery.

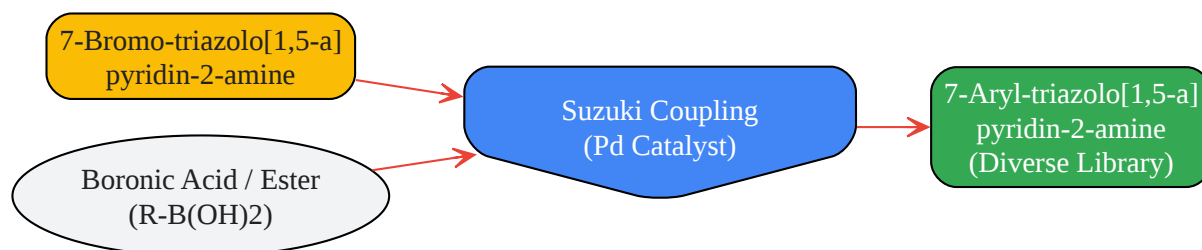
### Bioisostere and Scaffold Hopping

The [1]triazolo[1,5-a]pyrimidine scaffold, a close analogue of the title compound's core, is a well-established purine bio-isostere.[2] This structural mimicry allows molecules containing this core to interact with biological targets that normally bind purines, such as kinases and polymerases. This makes 7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine an attractive starting point for developing inhibitors for these enzyme classes.

### Utility as a Chemical Building Block

The bromine atom at the 7-position is the key to its utility. It provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions are cornerstones of modern medicinal chemistry, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.

## Diagram 2: Role in Library Synthesis



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Caption: Use in Suzuki coupling for library generation.

This strategic functionalization allows for the rapid generation of a library of analogues where the bromine atom is replaced by a wide variety of aryl, heteroaryl, or alkyl groups. This approach is fundamental to exploring the structure-activity relationship (SAR) of a new chemical series.

## Safety and Handling

As with all laboratory chemicals, 7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine should be handled with appropriate care in a well-ventilated fume hood.<sup>[5]</sup> Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. While specific GHS hazard data for this exact compound is not readily available, a related compound, 7-bromo-[1]triazolo[1,5-a]pyridine (lacking the 2-amino group), is classified as harmful if swallowed, and causes skin and serious eye irritation.<sup>[1]</sup> It is prudent to assume similar hazards for the title compound.

## Conclusion

7-Bromo-[1]triazolo[1,5-a]pyridin-2-amine is more than a simple chemical entity; it is a strategically designed building block for advanced chemical synthesis. Its InChIKey, DAYYXZOMYRSLBX-UHFFFAOYSA-N, provides a unique digital identifier for this valuable research tool.<sup>[3]</sup> The combination of a privileged heterocyclic core, a versatile amine group, and a reactive bromine handle makes it an ideal starting material for generating diverse chemical libraries aimed at discovering novel therapeutics. The synthetic route is straightforward and high-yielding, ensuring its accessibility for the broader research community.

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